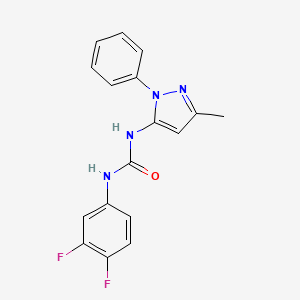

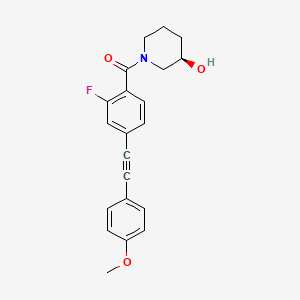

![molecular formula C22H22ClN5O2 B609211 2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide CAS No. 1260907-17-2](/img/structure/B609211.png)

2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide

Overview

Description

The compound is a benzodiazepine, also known as Molibresib . It’s under investigation in clinical trial NCT01943851 for its potential use in treating relapsed, refractory hematologic malignancies . Molibresib is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity .

Molecular Structure Analysis

The molecular structure of the compound was calculated using density functional theory (DFT) and conformational analysis showed that the optimized molecular structure from DFT was comparable with that elucidated using X-ray diffraction .Chemical Reactions Analysis

The dearomatization of pyridines has been used in the stereoselective preparation of functionalized [1,2,4]triazolo . This transformation features good step- and atom-economy, high diastereoselectivity, and the efficient formation of four new carbon–heteroatom bonds .Scientific Research Applications

Clinical Applications as Tranquilizers : Benzodiazepines are primarily used as tranquilizers, with a range of clinical uses due to their psychoactive properties. Designer benzodiazepines, such as Flubromazolam and Clonazolam, are noted for effects including hypnosis, sedation, amnesia, anxiolysis, muscle relaxation, and euphoria (Edinoff et al., 2022).

Metabolic Studies : In metabolic experiments involving benzodiazepine derivatives in animals, the identification of various metabolites and their structures are crucial. For example, studies on the metabolites of 1H-1,2,4,-triazolyl benzophenone derivatives in dog plasma have been conducted (Koike et al., 1987).

Potential as Antagonists for Platelet Activating Factor : Benzodiazepine derivatives have been investigated for their potential as antagonists for platelet activating factor, which could have significant pharmacological applications (Kawakami et al., 1996).

Synthesis and Structural Studies : The synthesis of such compounds and the structural analysis, like X-ray crystallography, play a vital role in understanding their potential applications and properties (Benelbaghdadi et al., 1998).

Pharmacological Evaluation for Antianxiety Activity : Several benzodiazepine derivatives have been evaluated for their potential antianxiety activity, which is a major clinical application of these compounds (Hester et al., 1980).

Research in Hydrolysis and Spectroscopic Studies : Studies on the hydrolysis mechanisms of specific benzodiazepines using spectroscopic methods are crucial for understanding their chemical behavior and stability (Jiménez et al., 1987).

Mechanism of Action

Target of Action

Molibresib primarily targets the Bromodomain and Extra-Terminal (BET) protein family . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .

Mode of Action

Upon administration, Molibresib binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins . This binding prevents the interaction between the BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression . This disruption leads to changes in the transcription of various oncogenic drivers, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The pharmacokinetics of Molibresib involve rapid absorption and elimination . Following oral administration, Molibresib shows a maximum plasma concentration at around 2 hours . The elimination half-life ranges from 3 to 7 hours . These properties influence the bioavailability of Molibresib, with the compound demonstrating an acceptable safety profile up to a dose of 100 mg .

Result of Action

The action of Molibresib results in antitumor activity, as observed in clinical studies . For instance, in a Phase I/II study, Molibresib demonstrated objective response rates of 10% to 25% in patients with hematological malignancies .

Action Environment

The action, efficacy, and stability of Molibresib can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 3A4, which metabolizes Molibresib, can affect the drug’s action . Additionally, patient-specific factors, such as body weight and levels of certain biomarkers, can also impact the drug’s pharmacokinetics and overall efficacy .

Future Directions

properties

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQFGUYHFJNHI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677590 | |

| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260907-17-2 | |

| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-525762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molibresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary molecular target of molibresib?

A1: Molibresib selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]

Q2: How does molibresib interact with BET proteins?

A2: Molibresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]

Q3: What are the downstream effects of molibresib's interaction with BET proteins?

A3: By disrupting the interaction between BET proteins and chromatin, molibresib prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]

Q4: Which specific genes are affected by molibresib treatment?

A4: Molibresib has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]

Q5: Does molibresib affect immune cell function?

A5: Research suggests molibresib exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]

Q6: Does molibresib induce apoptosis in cancer cells?

A6: Yes, molibresib has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]

Q7: What is the molecular formula and weight of molibresib?

A7: The molecular formula of molibresib is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []

Q8: How is molibresib absorbed and metabolized in the body?

A8: Molibresib is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]

Q9: What is the half-life of molibresib?

A9: Molibresib exhibits a relatively short half-life, ranging from 3 to 7 hours. []

Q10: What is the recommended Phase 2 dose (RP2D) of molibresib?

A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]

Q11: Are there any known factors that influence the pharmacokinetics of molibresib?

A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting molibresib and its active metabolite composite (GSK3529246) pharmacokinetics. []

Q12: Does molibresib exhibit autoinduction of its own metabolism?

A12: Yes, molibresib demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []

Q13: What types of cancer cell lines have shown sensitivity to molibresib in vitro?

A13: Molibresib has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]

Q14: Have any animal models been used to study the efficacy of molibresib?

A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate molibresib's efficacy against different cancer types. [, , , , , ]

Q15: What are the preliminary findings from clinical trials investigating molibresib?

A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]

Q16: Are there known mechanisms of resistance to molibresib?

A16: While specific resistance mechanisms to molibresib are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]

Q17: Does cross-resistance exist between molibresib and other BET inhibitors?

A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]

Q18: What are the most common adverse effects associated with molibresib treatment?

A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with molibresib. [, , , , , ]

Q19: Are there any specific strategies being explored to improve the delivery of molibresib to target tissues?

A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for molibresib are not explicitly detailed in the provided research papers.

Q20: Are there any identified biomarkers for predicting response to molibresib treatment?

A20: While specific biomarkers for molibresib response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)

![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)

![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)

![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)